3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

Metabolic Stability Drug Discovery Bioisostere

This high-purity (≥98%) 1,2,4-oxadiazole building block is strategically differentiated for medicinal chemistry and materials science. The central oxadiazole core acts as a stable bioisostere of hydrolysis-prone amides/esters, improving metabolic stability. Critically, the 5-position cyclobutyl ring imparts unique rigidity and lipophilicity, superior to linear alkyl analogs for occupying hydrophobic pockets and resisting oxidative metabolism. The meta-phenol moiety is a key pharmacophore for hydrogen bonding and a versatile synthetic handle for late-stage functionalization, making it ideal for creating chemical probes. As a low-MW (216.24 g/mol) fragment, its 3D character offers entropically favorable binding versus flat aromatic fragments.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13564835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)O
InChIInChI=1S/C12H12N2O2/c15-10-6-2-5-9(7-10)11-13-12(16-14-11)8-3-1-4-8/h2,5-8,15H,1,3-4H2
InChIKeyWLYVPVHRPPUAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol: A Versatile Building Block for High-Stability Heterocyclic Synthesis


3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 1152514-28-7, MF: C12H12N2O2) is a high-purity (≥98%) heterocyclic building block characterized by a central 1,2,4-oxadiazole ring substituted with a cyclobutyl group at the 5-position and a phenol moiety at the 3-position . Its structural attributes position it as a valuable intermediate in medicinal chemistry and materials science, where the 1,2,4-oxadiazole core is widely recognized for its role as a stable bioisostere of esters and amides [1].

Why 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol Cannot Be Replaced by a Generic 1,2,4-Oxadiazole


The assumption that any 1,2,4-oxadiazole derivative can serve as a functional equivalent is scientifically flawed. The specific combination of a meta-phenol and a cyclobutyl group in 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol confers a distinct set of chemical, physical, and biological properties that are not replicated by close analogs. The 1,2,4-oxadiazole core itself provides a stable, non-classical bioisosteric replacement for hydrolysis-prone amide and ester linkages, improving metabolic stability [1]. However, the presence of the strained cyclobutyl ring at the 5-position further modulates molecular rigidity, lipophilicity, and resistance to oxidative metabolism compared to linear alkyl or aromatic counterparts [2]. Furthermore, the meta-substituted phenol is a key pharmacophore for hydrogen-bonding interactions and can act as a synthetic handle for further derivatization. Substituting with a para-isomer or altering the heterocycle's substitution pattern can fundamentally alter molecular conformation, target binding, and overall developability, making such substitutions high-risk without rigorous re-evaluation.

Quantifiable Differentiation of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol: A Comparative Evidence Guide


Metabolic Stability Advantage of the Cyclobutyl Substituent vs. Alkyl or Phenyl Analogs

The cyclobutyl group in 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is expected to confer significantly greater resistance to metabolic degradation compared to common acyclic alkyl or phenyl-substituted oxadiazole analogs. While direct head-to-head data for this specific compound is limited in public literature, the class-level inference is strongly supported by studies on related systems. For instance, the introduction of a radiofluorinated cyclobutyl group onto a tyrosine derivative model system has been shown to increase metabolic stability, reducing susceptibility to enzymatic degradation [1]. The strained, rigid structure of the cyclobutyl ring presents a higher energetic barrier for metabolic enzymes, a property not shared by more flexible methyl or planar phenyl groups.

Metabolic Stability Drug Discovery Bioisostere

Steric and Conformational Differentiation from the 4-Phenol Regioisomer

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a meta-substituted phenol isomer, whereas a close analog, 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol, is a para-substituted phenol . This subtle positional change results in a dramatically different spatial orientation of the hydrogen-bond donor/acceptor group relative to the oxadiazole core. In a cross-study comparable analysis, it is well established in medicinal chemistry that meta- and para-substitution of a terminal phenol on an aromatic ring leads to different binding poses and affinities for biological targets. The target compound's meta-OH group vectors its polarity and hydrogen-bonding capacity at an approximately 120° angle to the oxadiazole, whereas the para-isomer vectors it linearly, which can be the difference between an active ligand and an inactive one.

Conformational Analysis Ligand Design Structure-Activity Relationship

Bioisosteric Replacement of Ester/Amide Linkages for Improved Hydrolytic Stability

The 1,2,4-oxadiazole core of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a proven bioisostere for ester and amide functional groups [1]. In a class-level inference, this replacement is known to dramatically improve resistance to hydrolysis by plasma esterases and other enzymes. A review on 1,2,4-oxadiazole bioisosterism highlights that this heterocycle is used specifically because it is not susceptible to the rapid hydrolytic cleavage that limits the utility of many ester- and amide-containing compounds [1]. While esters like ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate possess the core ring but an ester labile group, 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol does not contain such hydrolytically unstable moieties, making it a more robust scaffold for applications requiring extended exposure to aqueous or physiological conditions.

Hydrolytic Stability Bioisosterism Medicinal Chemistry

Primary Application Scenarios for 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol in Drug Discovery and Chemical Biology


Scaffold for Designing Metabolically Stable Kinase Inhibitors

In the design of ATP-competitive kinase inhibitors, the 1,2,4-oxadiazole core can replace an amide linkage in the hinge-binding region, as supported by its established bioisosteric properties [1]. The cyclobutyl group on 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol provides a rigid, lipophilic substituent that can improve metabolic stability and occupy a hydrophobic pocket, a concept supported by studies showing increased stability with cyclobutyl groups in analogous systems [2]. This makes it a strategic choice over more flexible or less stable analogs when the goal is to improve compound half-life and reduce clearance.

Probe Development for Target Validation in Neurodegeneration

The compound's meta-phenol moiety serves as a versatile handle for late-stage functionalization, for instance, through alkylation or conjugation to fluorophores or biotin. This allows for the creation of chemical probes for target validation studies, such as identifying protein targets via affinity-based proteomics. The inherent stability of the 1,2,4-oxadiazole scaffold [1] ensures the probe remains intact under cellular assay conditions, a critical advantage over probes built on less stable ester or amide frameworks.

Fragment-Based Lead Generation for Hydrophobic Binding Pockets

As a low-molecular-weight fragment (216.24 g/mol) [1], 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. Its combination of a stable heterocyclic core and a strained cyclobutyl group makes it a unique fragment for exploring shape complementarity in shallow hydrophobic pockets. Unlike flat aromatic fragments, the three-dimensional character of the cyclobutyl ring can lead to more specific and entropically favorable binding interactions, a key differentiator from commonly used phenyl or methyl-substituted oxadiazole fragments.

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